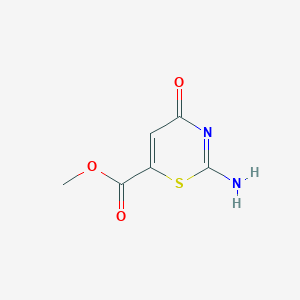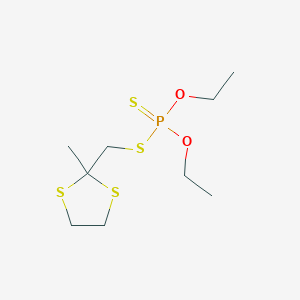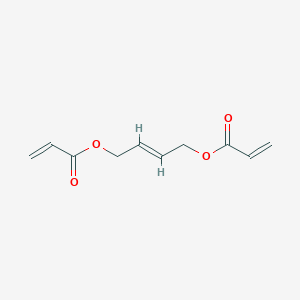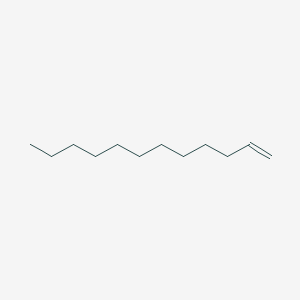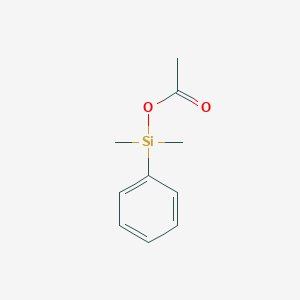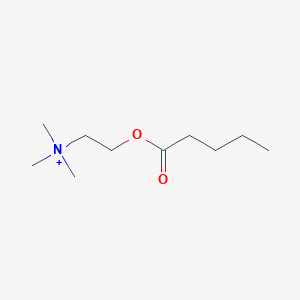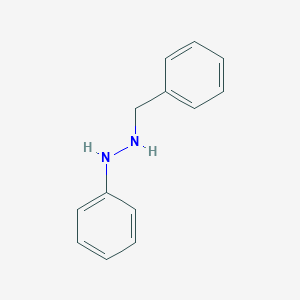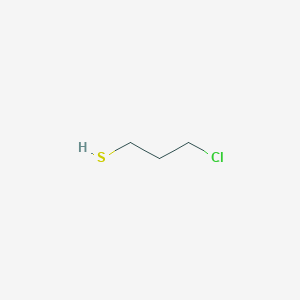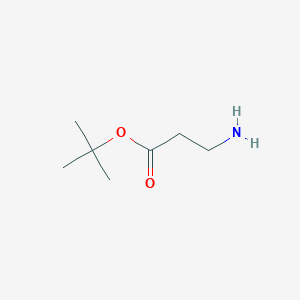
叔丁基3-氨基丙酸酯
概述
描述
Tert-butyl 3-aminopropanoate: is an organic compound with the molecular formula C7H15NO2 . It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 3-aminopropanoate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It is used in the preparation of bioconjugates for research in molecular biology and biochemistry.
Medicine:
Drug Development: This compound is utilized in the development of new drugs, particularly those targeting neurological and metabolic disorders.
Industry:
作用机制
Target of Action
Tert-butyl 3-aminopropanoate is a type of PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of Tert-butyl 3-aminopropanoate involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein.
Biochemical Pathways
The biochemical pathway affected by Tert-butyl 3-aminopropanoate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, Tert-butyl 3-aminopropanoate can influence various cellular processes depending on the function of the target protein.
Result of Action
The result of the action of Tert-butyl 3-aminopropanoate is the degradation of its target protein . This can lead to changes in cellular processes in which the target protein is involved. The specific effects would depend on the identity and function of the target protein.
生化分析
Biochemical Properties
Tert-butyl 3-aminopropanoate is known to interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Tert-butyl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the synthesis of tert-butyl 3-aminopropanoate involves similar esterification processes but on a larger scale. .
化学反应分析
Types of Reactions:
Oxidation: Tert-butyl 3-aminopropanoate can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The amino group in tert-butyl 3-aminopropanoate can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-substituted derivatives
相似化合物的比较
- Tert-butyl 2-aminopropanoate
- Tert-butyl 4-aminobutanoate
- Tert-butyl 3-aminobutanoate
Comparison:
- Tert-butyl 3-aminopropanoate is unique due to its specific structure, which provides distinct reactivity and properties compared to its analogs. For example, tert-butyl 2-aminopropanoate has a different position of the amino group, leading to variations in its chemical behavior and applications .
属性
IUPAC Name |
tert-butyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400603 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-41-1 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-aminopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate in the context of the research?
A1: The reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone (a triptycene bisquinone derivative) and tert-butyl 3-aminopropanoate is significant because it highlights the unique reactivity of this specific triptycene bisquinone with different types of amines. [] The research found that while primary amines yielded substitution products, secondary amines led to different reaction outcomes. This observation suggests that both the basicity/nucleophilicity and steric hindrance of the amine play crucial roles in determining the reaction pathway. [] Understanding these reactivity patterns is essential for the targeted synthesis of desired triptycene bisquinone derivatives with potentially enhanced biological activities.
Q2: How was the structure of the product resulting from the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate confirmed?
A2: The structure of the product, 2-bromo-3-[2-(tert-butoxycarbonyl)ethylamino]-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone, was definitively confirmed using single-crystal X-ray analysis. [] This technique provides a three-dimensional representation of the molecule, allowing researchers to unequivocally determine the arrangement of atoms and confirm the product's structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
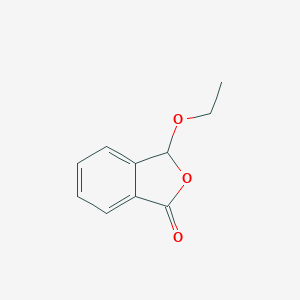

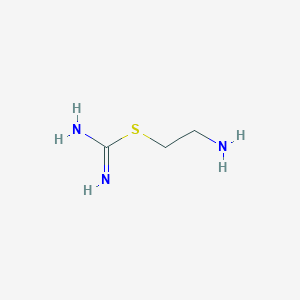
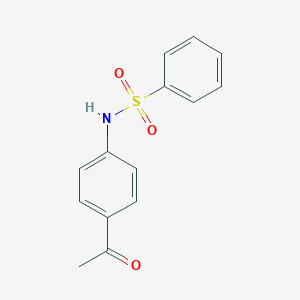
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
